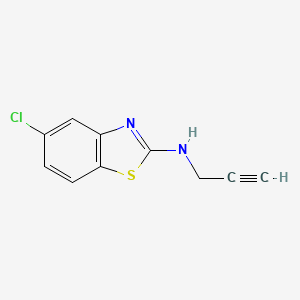![molecular formula C42H55N3O25 B13838630 Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Nitrophenyl 2-Acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-Beta-D-glucopyranosyl)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-Beta-D-galactopyranosyl)-Alpha-D-galactopyranoside: is a complex glycoside compound It is characterized by its intricate structure, which includes multiple acetylated sugar moieties and a p-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-Beta-D-glucopyranosyl)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-Beta-D-galactopyranosyl)-Alpha-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted side reactions.
Glycosylation: The glycosylation reaction is carried out to link the sugar moieties. This step often involves the use of glycosyl donors and acceptors under acidic or basic conditions.
Introduction of p-Nitrophenyl Group: The p-nitrophenyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The acetyl protecting groups are removed under mild acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the cleavage of glycosidic bonds.
Oxidation: The p-nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products
Hydrolysis: Produces free sugars and p-nitrophenol.
Oxidation: Produces nitro derivatives of the compound.
Reduction: Produces amino derivatives of the compound.
科学研究应用
Chemistry
Enzymatic Studies: Used as a substrate to study the activity of glycosidases and other enzymes.
Analytical Chemistry: Employed in assays to quantify enzyme activity.
Biology
Cell Biology: Used to investigate cellular processes involving glycosides.
Biochemical Pathways: Helps in elucidating biochemical pathways involving glycosylation.
Medicine
Drug Development: Potential use in the development of enzyme inhibitors or activators.
Diagnostic Tools: Used in diagnostic assays to detect enzyme deficiencies.
Industry
Biotechnology: Utilized in the production of bioactive compounds.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
作用机制
The compound exerts its effects primarily through its interaction with enzymes. The p-nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing for the detection of enzymatic activity. The glycosidic bonds are cleaved by specific enzymes, releasing p-nitrophenol, which can be quantified spectrophotometrically. This mechanism is crucial for studying enzyme kinetics and inhibitor screening.
相似化合物的比较
Similar Compounds
p-Nitrophenyl Beta-D-galactopyranoside: A simpler glycoside used in similar enzymatic studies.
p-Nitrophenyl Alpha-D-glucopyranoside: Another glycoside with a different sugar moiety.
Uniqueness
Complexity: The compound’s structure is more complex, involving multiple acetylated sugar moieties.
Applications: Its complexity allows for more diverse applications in biochemical research.
Specificity: The presence of multiple sugar moieties provides specificity in enzymatic studies, making it a valuable tool for studying complex biochemical pathways.
属性
分子式 |
C42H55N3O25 |
|---|---|
分子量 |
1001.9 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C42H55N3O25/c1-17(46)43-31-36(70-42-39(65-25(9)54)38(64-24(8)53)35(62-22(6)51)30(69-42)16-59-20(4)49)33(55)28(67-41(31)66-27-12-10-26(11-13-27)45(56)57)14-60-40-32(44-18(2)47)37(63-23(7)52)34(61-21(5)50)29(68-40)15-58-19(3)48/h10-13,28-42,55H,14-16H2,1-9H3,(H,43,46)(H,44,47)/t28-,29-,30-,31-,32-,33+,34-,35+,36-,37-,38+,39-,40-,41+,42+/m1/s1 |
InChI 键 |
BYNYJGGYKAPCEP-JHDIJFPNSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


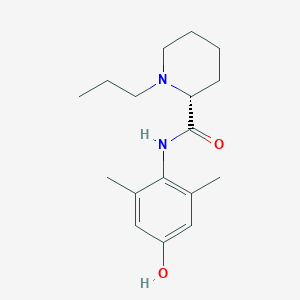
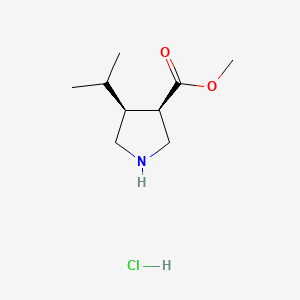
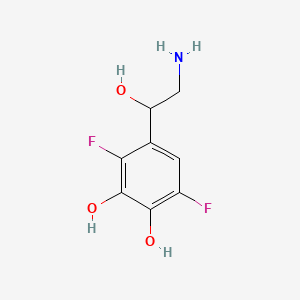
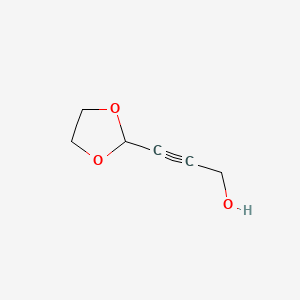

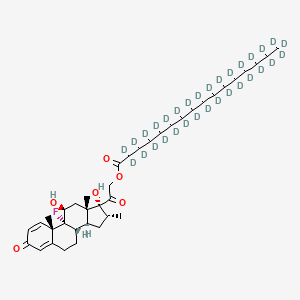
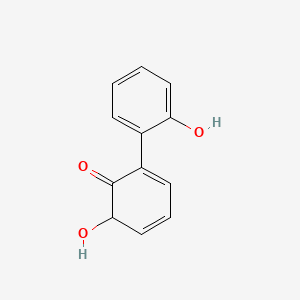
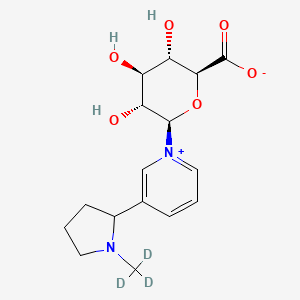
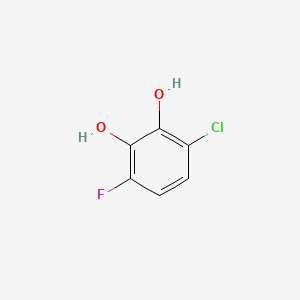
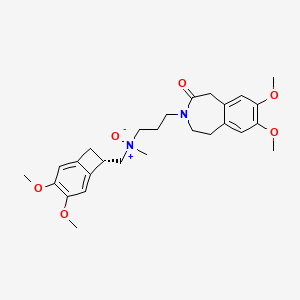
![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)

